molecular formula C19H20BrN3O3S2 B2570899 N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 893790-24-4

N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2570899
CAS No.: 893790-24-4
M. Wt: 482.41
InChI Key: QVOJQIBMDQXPTG-UHFFFAOYSA-N
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Description

The compound “N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide” is a complex organic molecule. It contains a bromophenyl group, a butyl group, a dioxido-benzothiadiazine group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The bromophenyl group would contribute to the aromaticity of the molecule, the butyl group would provide hydrophobicity, the dioxido-benzothiadiazine group would add heterocyclic character, and the acetamide group would introduce polar functionality .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromophenyl group can participate in nucleophilic aromatic substitution reactions, and the acetamide group can undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromophenyl and butyl groups would likely make the compound relatively non-polar and hydrophobic, while the acetamide group would introduce some polarity .

Scientific Research Applications

Synthesis and Antimicrobial Activity Research on similar compounds to N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide has shown promising results in antimicrobial activity. Notably, a study explored the reactivity of derivatives of 2-bromo-N-(phenylsulfonyl)acetamide with various nucleophiles, resulting in compounds that displayed commendable antimicrobial activity. Particularly, compounds 12a and 14a showed high activity against most strains, suggesting potential for antimicrobial drug development (Fahim & Ismael, 2019).

Antitumor and Antioxidant Activity Compounds with structural similarities have demonstrated significant antitumor and antioxidant activities. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and tested against various cancer cell lines, revealing considerable anticancer activity against some lines. Notable compounds, such as compound 10 and compound 16, showed significant anticancer activity, suggesting the potential of similar structures for cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Additionally, studies on 2-amino-1,3,4-thiadiazole derivatives revealed promising cytotoxicity and antioxidant activities, highlighting the therapeutic potential of these compounds (Hamama, Gouda, Badr, & Zoorob, 2013).

Insecticidal Activity The versatility of the precursor 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide was demonstrated through the synthesis of various heterocycles, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study unveils the potential of such compounds in developing new, effective insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOJQIBMDQXPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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